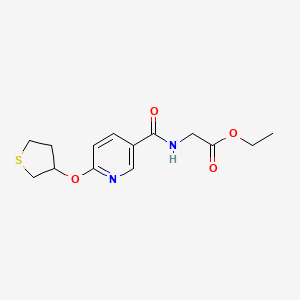

![molecular formula C15H10O5S B2997053 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate CAS No. 321974-24-7](/img/structure/B2997053.png)

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

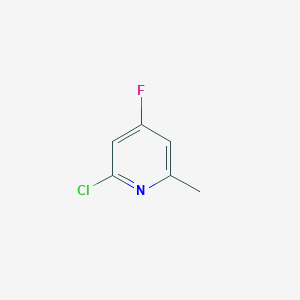

“2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate” is a chemical compound with the molecular formula C14H8O4S . It is a derivative of benzoxathiolone .

Synthesis Analysis

The synthesis of benzoxathiolone derivatives has been reported in the literature . For example, one study synthesized a series of benzoxathiolone derivatives by reacting 6-hydroxy-1,3-benzoxathiol-2-one with various alkyl halides . The yield of these reactions varied, with one example yielding 1056 mg (67%) of the product .Molecular Structure Analysis

The molecular structure of “this compound” includes 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 carbonate (-thio) derivative .Chemical Reactions Analysis

Benzoxathiolone derivatives, including “this compound”, have been found to exhibit potent inhibitory activity against monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines . The most potent compounds exhibited IC50 values of 0.083 and 0.086 µM for MAO-A and 0.0069 and 0.0066 µM for MAO-B .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 272.28 . Further details about its physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Green Synthesis and Theoretical Study

A study demonstrated the green approach to synthesizing benzo[d]chromeno[3,4-h]oxathiazonine derivatives, highlighting the importance of multicomponent reactions (MCRs) in water without using a catalyst. Theoretical calculations using the GIAO/DFT approach were employed to study the NMR chemical shifts of the synthesized products, indicating the significance of these compounds in developing green chemistry methodologies and understanding their structural properties (Djahaniani et al., 2015).

Biological Evaluation Against Toxic Activities

Research on novel 1,3-benzoxathiol-2-one sulfonamides derived from similar structural precursors showed their ability to inhibit toxic activities of Bothrops jararaca and B. jararacussu venoms. These compounds were synthesized and evaluated for their in vitro and in vivo toxic activity inhibition, demonstrating their potential as therapeutic agents in envenomation treatment (Chazin et al., 2021).

Pharmacophoric Heterocyclic Nucleus

Another study discussed the dihydrobenzo[1,4]oxathiine as a multi-potent pharmacophoric heterocyclic nucleus, showcasing its wide range of biological activities. This compound, along with its derivatives, has been identified as having antimycotic, antioxidant, and estrogen receptor ligand activities, highlighting its versatility as a pharmacophore (Viglianisi & Menichetti, 2010).

Anticancer Agent Development

A study on the synthesis of 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases as potential anticancer agents revealed promising cytotoxicity against cancer cell lines. This emphasizes the compound's role in the discovery and development of new anticancer agents, showcasing the therapeutic potential of structurally related compounds (Chazin et al., 2015).

Theoretical Analysis of Properties

A complete theoretical study on 6-ethoxybenzo[d][1,3]oxathiol-2-one was conducted to understand its electronic properties, reactivity descriptors, and thermodynamical properties. Such studies are crucial for the rational design of new compounds with desired electronic and reactive characteristics (Kumar, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated as potential atypical antipsychotic agents, suggesting that they may interact with dopamine d2 receptors and serotonin 5-ht2 receptors .

Mode of Action

Related compounds have been shown to exhibit d2 and 5-ht2 antagonist activity in behavioral models . This suggests that 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate may also interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.

Biochemical Pathways

The antagonistic activity on d2 and 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation and other neurological functions .

Result of Action

The antagonistic activity on d2 and 5-ht2 receptors suggests that it may modulate neurotransmitter levels, potentially influencing mood and behavior .

Direcciones Futuras

Benzoxathiolone derivatives, including “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate”, have shown promise as potential therapeutic agents for neuropsychiatric and neurodegenerative disorders . Future research could focus on further investigating their pharmacological properties and potential applications in medicine .

Propiedades

IUPAC Name |

(2-oxo-1,3-benzoxathiol-5-yl) 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5S/c1-18-10-4-2-3-9(7-10)14(16)19-11-5-6-12-13(8-11)21-15(17)20-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHONIWODAAIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

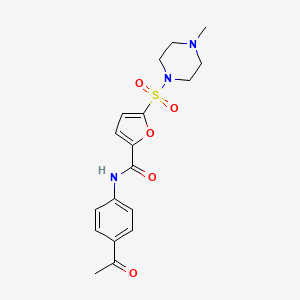

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)

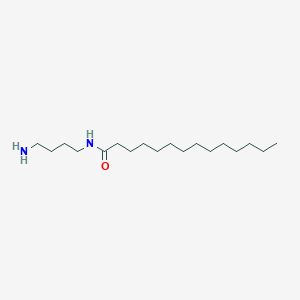

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)

![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)

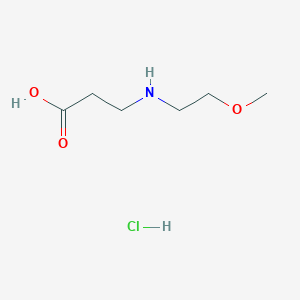

![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)

![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)